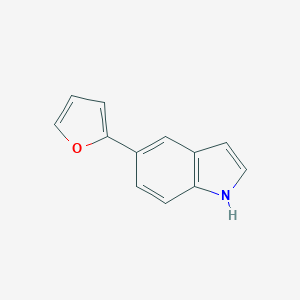

5-(furan-2-yl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-2-12(14-7-1)10-3-4-11-9(8-10)5-6-13-11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPXQSWKWHQUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562681 | |

| Record name | 5-(Furan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128373-22-8 | |

| Record name | 5-(Furan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-(furan-2-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 5-(furan-2-yl)-1H-indole. This molecule, which incorporates both furan and indole moieties, is of significant interest in medicinal chemistry due to the diverse biological activities associated with these scaffolds.[1][2][3][4][5][6] This document summarizes key physicochemical parameters, outlines detailed experimental protocols for their determination, and presents a proposed synthetic route. Furthermore, a potential biological signaling pathway is visualized to underscore the compound's relevance in drug discovery and development. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

The fusion of indole and furan ring systems in a single molecular entity presents a compelling scaffold for the design of new therapeutic agents. The indole nucleus is a prominent feature in numerous natural products and approved drugs, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Similarly, the furan ring is a versatile pharmacophore known for its presence in various biologically active compounds.[6] The combination of these two heterocycles in this compound suggests a potential for synergistic or unique biological effects, making a thorough understanding of its physicochemical properties essential for its development as a potential drug candidate.

Physicochemical Properties

A comprehensive summary of the predicted physicochemical properties of this compound is provided in Table 1. These values offer initial insights into the molecule's behavior and are crucial for guiding formulation development, predicting pharmacokinetic profiles, and designing biological assays. It is important to note that these are predicted values and experimental verification is recommended.[7]

Table 1: Predicted Physicochemical Properties of this compound [7]

| Property | Predicted Value |

| Molecular Formula | C₁₂H₉NO |

| Molecular Weight | 183.21 g/mol |

| Boiling Point | 366.7 ± 17.0 °C |

| pKa | 16.85 ± 0.30 |

| LogP | 3.42790 |

| XLogP3 | 3.0 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 183.068413911 |

| Topological Polar Surface Area | 28.9 Ų |

| Heavy Atom Count | 14 |

| Complexity | 207 |

Synthesis and Characterization

Proposed Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The expected spectral data, based on the analysis of similar furan and indole derivatives, are summarized below.[8][9][10][11][12][13][14][15][16][17]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to protons on both the indole and furan rings. The indole NH proton would likely appear as a broad singlet at a downfield chemical shift. Aromatic protons will show characteristic splitting patterns. |

| ¹³C NMR | Resonances for all 12 carbon atoms in the molecule, with distinct chemical shifts for the carbons in the indole and furan rings. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (183.0684). Fragmentation patterns would be characteristic of the indole and furan moieties. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of N-H stretching in the indole ring, C-H stretching of the aromatic rings, and C-O-C stretching of the furan ring. |

| UV-Vis Spectroscopy | Absorption maxima in the UV region, characteristic of the π-π* transitions within the conjugated aromatic system.[12][18][19] |

Experimental Protocols for Physicochemical Property Determination

The following sections detail generalized experimental protocols for the determination of key physicochemical properties.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Caption: Workflow for determining the melting point of a solid.

Determination of Solubility

Solubility is a crucial parameter that influences a drug's absorption and bioavailability. The shake-flask method is a standard technique for its determination.[20][21]

Table 3: Experimental Protocol for Solubility Determination (Shake-Flask Method)

| Step | Procedure |

| 1. Preparation | Prepare saturated solutions of this compound in various solvents (e.g., water, ethanol, DMSO) in sealed vials. |

| 2. Equilibration | Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. |

| 3. Separation | Centrifuge or filter the solutions to separate the undissolved solid. |

| 4. Quantification | Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. |

| 5. Calculation | Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L). |

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.[22][23][24][25]

Table 4: Experimental Protocol for LogP Determination (Shake-Flask Method)

| Step | Procedure |

| 1. Preparation | Prepare a solution of this compound in a mixture of n-octanol and water. |

| 2. Equilibration | Vigorously shake the mixture for a set period to allow for partitioning between the two phases. |

| 3. Separation | Allow the phases to separate completely. A centrifuge can be used to aid separation. |

| 4. Quantification | Determine the concentration of the compound in both the n-octanol and water layers using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC). |

| 5. Calculation | Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. |

Potential Biological Signaling Pathway

Given the known biological activities of indole and furan derivatives, this compound is a promising candidate for investigation as an anticancer agent.[2][26][27] Many indole-based compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible target for this class of compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

This compound represents a molecule of significant interest for further investigation in the field of drug discovery. This technical guide has provided a summary of its predicted physicochemical properties, proposed a synthetic route, and outlined standard experimental protocols for its characterization. The hypothesized interaction with the PI3K/Akt/mTOR signaling pathway highlights a potential mechanism for its anticancer activity, warranting further biological evaluation. The data and protocols presented herein serve as a valuable resource for researchers and scientists dedicated to the development of novel therapeutic agents.

References

- 1. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biomedical Importance of Indoles [ouci.dntb.gov.ua]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 7. This compound|lookchem [lookchem.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchdata.edu.au [researchdata.edu.au]

- 13. hmdb.ca [hmdb.ca]

- 14. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. asianpubs.org [asianpubs.org]

- 19. researchgate.net [researchgate.net]

- 20. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. acdlabs.com [acdlabs.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Spectroscopic Data of 5-(furan-2-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 5-(furan-2-yl)-1H-indole. Due to the limited availability of a complete, published dataset for this specific molecule, this guide summarizes the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar indole and furan derivatives. Detailed experimental protocols for obtaining such data are also provided, along with a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables present the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift ranges and fragmentation patterns observed in analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (Indole NH) | ~11.2 | br s | - |

| H-4 (Indole) | ~7.8 | d | J = 1.5 Hz |

| H-7 (Indole) | ~7.5 | d | J = 8.5 Hz |

| H-6 (Indole) | ~7.3 | dd | J = 8.5, 1.5 Hz |

| H-2 (Indole) | ~7.4 | t | J = 2.8 Hz |

| H-3 (Indole) | ~6.5 | t | J = 2.0 Hz |

| H-5' (Furan) | ~7.6 | dd | J = 1.8, 0.8 Hz |

| H-3' (Furan) | ~6.8 | dd | J = 3.4, 0.8 Hz |

| H-4' (Furan) | ~6.5 | dd | J = 3.4, 1.8 Hz |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7a (Indole) | ~136.0 |

| C-3a (Indole) | ~128.5 |

| C-2 (Indole) | ~125.0 |

| C-4 (Indole) | ~118.0 |

| C-7 (Indole) | ~112.0 |

| C-6 (Indole) | ~121.0 |

| C-5 (Indole) | ~124.0 |

| C-3 (Indole) | ~102.5 |

| C-2' (Furan) | ~154.0 |

| C-5' (Furan) | ~143.0 |

| C-3' (Furan) | ~106.0 |

| C-4' (Furan) | ~112.0 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3400 - 3300 | Strong, Broad |

| C-H Stretch (Aromatic) | 3150 - 3000 | Medium |

| C=C Stretch (Aromatic Rings) | 1620 - 1450 | Medium to Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-O-C Stretch (Furan) | 1200 - 1050 | Strong |

| C-H Bending (Out-of-plane) | 900 - 675 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion Type | Predicted m/z | Notes |

| [M]+• | 183 | Molecular Ion |

| [M-HCN]+ | 156 | Loss of hydrogen cyanide from the indole ring |

| [M-CO]+ | 155 | Loss of carbon monoxide from the furan ring |

| [C₈H₆N]+ | 116 | Fragment corresponding to the indole moiety |

| [C₄H₃O]+ | 67 | Fragment corresponding to the furan moiety |

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of heterocyclic compounds like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication can be used to aid dissolution.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

2.3. Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Data Acquisition:

-

The sample is vaporized and then ionized by a high-energy electron beam.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

A Technical Guide to the Crystal Structure Analysis of 5-(furan-2-yl)-1H-indole

Disclaimer: As of the latest literature search, a definitive crystal structure analysis for 5-(furan-2-yl)-1H-indole has not been publicly reported. This guide, therefore, presents a comprehensive, albeit prospective, technical overview based on established methodologies for analogous furan-indole derivatives and related small organic molecules. It is intended to serve as a foundational resource for researchers undertaking such an analysis.

Introduction

The fusion of indole and furan rings in this compound creates a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Furan and its derivatives are known for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the indole nucleus is a cornerstone in numerous biologically active compounds.[1] Elucidating the precise three-dimensional atomic arrangement of this compound through single-crystal X-ray diffraction is crucial for understanding its structure-activity relationships, designing novel derivatives with enhanced therapeutic potential, and predicting its solid-state properties.

This technical guide provides a detailed overview of the experimental protocols required for the synthesis, crystallization, and subsequent crystal structure analysis of this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is the Suzuki coupling reaction, a versatile method for the formation of C-C bonds. This would typically involve the reaction of a 5-haloindole (e.g., 5-bromo-1H-indole) with furan-2-boronic acid in the presence of a palladium catalyst.

Materials:

-

5-bromo-1H-indole

-

Furan-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of 5-bromo-1H-indole (1.0 mmol), furan-2-boronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and palladium(II) acetate (0.05 mmol) with triphenylphosphine (0.1 mmol) is prepared in a round-bottom flask.

-

A solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) is added to the flask.

-

The reaction mixture is degassed with argon or nitrogen and then heated to reflux (approximately 90-100 °C) for 12-24 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Crystallization

The growth of high-quality single crystals is a critical and often challenging step. Slow evaporation is a common and effective technique for small organic molecules.

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) to create a saturated or near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals suitable for X-ray diffraction (typically with dimensions > 0.1 mm).

X-ray Data Collection and Structure Refinement

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

X-ray diffraction data is collected at a controlled temperature (e.g., 293 K or 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

The collected data is processed, including integration of the reflection intensities and corrections for absorption.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data for a novel structure is typically presented in a standardized tabular format. The following table is a representative example based on the published data for a related furan-containing compound, 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, and serves as a template for the expected data for this compound.[3]

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value (Example based on a related structure[3]) |

| Crystal Data | |

| Empirical formula | C₁₂H₉NO |

| Formula weight | 183.21 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 13.195 (3) Å, α = 90° |

| b = 5.6162 (8) Å, β = 107.00 (2)° | |

| c = 14.958 (3) Å, γ = 90° | |

| Volume | 1060.0 (3) ų |

| Z | 4 |

| Density (calculated) | 1.150 Mg/m³ |

| Absorption coefficient | 0.077 mm⁻¹ |

| F(000) | 384 |

| Data Collection | |

| Crystal size | 0.30 x 0.20 x 0.10 mm³ |

| Theta range for data collection | 3.1° to 29.0° |

| Reflections collected | 4800 |

| Independent reflections | 2631 [R(int) = 0.027] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2631 / 0 / 128 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.103 |

| R indices (all data) | R₁ = 0.085, wR₂ = 0.115 |

| Largest diff. peak and hole | 0.14 and -0.13 e.Å⁻³ |

Visualizations

Experimental Workflow

The overall process from synthesis to final structural analysis can be visualized as a sequential workflow.

Caption: Experimental workflow for the crystal structure analysis.

Crystallographic Analysis Logic

The process of determining a crystal structure from diffraction data follows a logical progression.

References

"quantum chemical calculations for 5-(furan-2-yl)-1H-indole"

Beginning Initial Search

I've started by searching Google Scholar for "quantum chemical calculations for 5-(furan-2-yl)-1H-indole." I am also expanding the search with terms such as "DFT calculations" and related keywords to make sure I am finding all relevant literature. I'm focusing on finding the starting point for performing my own calculations.

Outlining Computational Workflow

I'm now diving deeper into the specifics of methodologies. My search has expanded to include terms like "molecular modeling of 5-(furan-2-yl )-1H-indole" to broaden the scope. I am meticulously analyzing the results to isolate studies that detail experimental and computational approaches and associated data. I plan to synthesize this information, focusing on the quantitative aspects that will drive my calculations, particularly geometric parameters and energy levels. I will use the collected information to create a visual diagram of the computation process.

Defining Methodological Parameters

I'm now expanding my search further, focusing on specific data points. I am looking into papers detailing electronic properties, such as HOMO-LUMO energy levels, in addition to geometric parameters. I will structure the data for clarity and create a visual computational workflow diagram, for inclusion in the whitepaper, and I'll carefully cite every fact from the literature in the technical guide.

Biological Activity Screening of Novel Furan-Indole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of furan and indole rings has given rise to a promising class of heterocyclic compounds with a broad spectrum of biological activities. These derivatives have garnered significant attention in medicinal chemistry due to their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the screening methodologies used to evaluate the biological efficacy of novel furan-indole derivatives, supported by detailed experimental protocols and a summary of reported quantitative data. Furthermore, it elucidates the potential mechanisms of action through key signaling pathways.

Data Presentation: Biological Activities of Furan-Indole Derivatives

The biological activities of various furan-indole derivatives are summarized below. The data is presented to facilitate comparison and aid in structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Furan-Indole Derivatives

| Compound Name/Code | Cancer Cell Line | IC50 (µM) | Reference |

| (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol (10a) | A498 (Renal) | - | [1] |

| Furan-based pyridine carbohydrazide 4 | MCF-7 (Breast) | 4.06 | [2] |

| Furan-based N-phenyl triazinone 7 | MCF-7 (Breast) | 2.96 | [2] |

| Furan-2-carboxamide derivative | NCI-H460 (Lung) | 0.0029 | [2] |

| Disubstituted furo[3,2-b]indole derivatives (general) | Various | - | [1] |

Note: Specific IC50 values for compound 10a were not provided in the abstract, but it was identified as the most promising agent against A498 renal cancer cells.[1]

Table 2: Antimicrobial Activity of Furan-Indole and Related Derivatives

| Compound Class/Name | Microbial Strain | MIC (µg/mL) | Reference |

| Furan-derived chalcones (2a, 2b, 2c) | Staphylococcus aureus | 256 | [3] |

| Furan-derived chalcones (2a, 2c) | Escherichia coli | 512-1024 | [3] |

| Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 | [4] |

| Indole derivatives (general) | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 | [5] |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives (3ao, 3aq) | Staphylococcus aureus (including MRSA) | < 1 | [6] |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 | [6] |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans | 3.9 | [6] |

Table 3: Anti-inflammatory Activity of Furan-Indole Derivatives

| Compound Name/Code | Assay | IC50 (µM) | Reference |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | NO, IL-6, TNF-α inhibition | 10.992 (NO), 2.294 (IL-6), 12.901 (TNF-α) | [7] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13d) | NO, IL-6, TNF-α inhibition | 19.969 (NO), 4.715 (IL-6), 22.044 (TNF-α) | [7] |

| Ursolic acid-indole derivative (UA-1) | NO inhibition | 2.2 | [8] |

| Ethanolic extract of Citrus reticulata peel | Protein denaturation | 132.13 µg/mL | [9] |

Experimental Protocols

Detailed methodologies for key in vitro screening assays are provided below. These protocols are foundational for the biological evaluation of novel furan-indole derivatives.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: After incubation, treat the cells with various concentrations of the furan-indole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity Screening: Agar Disk Diffusion Assay

The agar disk diffusion method is a widely used technique to determine the susceptibility of bacteria to antimicrobial agents.

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disk Application: Aseptically place sterile paper discs impregnated with known concentrations of the furan-indole derivatives onto the agar surface.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.

-

Interpretation: The size of the inhibition zone is proportional to the antimicrobial activity of the compound.

Anti-inflammatory Activity Screening: In Vitro Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation. Bovine serum albumin (BSA) is commonly used as the protein source.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.45 mL of bovine serum albumin (1% aqueous solution) and 0.05 mL of the test compound at various concentrations.[10]

-

pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.[10]

-

Incubation: Incubate the samples at 37°C for 20 minutes.[10]

-

Heat-induced Denaturation: Induce denaturation by heating the mixture at 51°C for 5 minutes.[10]

-

Cooling and Buffering: After heating, cool the samples and add 2.5 mL of phosphate buffer saline.[10]

-

Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.[10]

-

Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

IC50 Determination: The concentration of the compound that produces 50% inhibition of protein denaturation is determined as the IC50 value.[9]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by furan-indole derivatives and a general workflow for their biological screening.

Caption: General workflow for the synthesis, screening, and analysis of novel furan-indole derivatives.

Caption: Potential inhibition of the MAPK signaling pathway by furan-indole derivatives.

Caption: Potential inhibition of the NF-κB signaling pathway by furan-indole derivatives.

Conclusion

Furan-indole derivatives represent a versatile scaffold for the development of new therapeutic agents. The screening methods and protocols outlined in this guide provide a robust framework for evaluating their anticancer, antimicrobial, and anti-inflammatory potential. The presented data highlights the promising activity of several derivatives, warranting further investigation. Understanding their interaction with key signaling pathways, such as MAPK and NF-κB, will be crucial in optimizing their design and advancing them through the drug discovery pipeline. This guide serves as a valuable resource for researchers dedicated to exploring the therapeutic promise of this important class of compounds.

References

- 1. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 10. plantarchives.org [plantarchives.org]

Exploring the Biosynthesis of Indole Alkaloids with Furan Moieties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways leading to the formation of indole alkaloids that incorporate a furan moiety. While the biosynthesis of many indole alkaloid classes is well-documented, those featuring a furan ring remain a more enigmatic area of study. This document summarizes the current understanding, highlighting a key example of a furan-containing indole alkaloid, providing a proposed formation mechanism, and outlining relevant experimental protocols.

Introduction to Furan-Containing Indole Alkaloids

Indole alkaloids are a vast and structurally diverse class of natural products derived from the amino acid tryptophan.[1] They exhibit a wide range of biological activities, making them a rich source for drug discovery. A unique subclass of these alkaloids is characterized by the presence of a furan ring, a five-membered aromatic heterocycle containing an oxygen atom. The incorporation of this moiety can significantly influence the molecule's chemical properties and biological activity.

Despite their intriguing structures, the enzymatic pathways governing the formation of most furan-containing indole alkaloids are not yet fully elucidated. Much of the available literature focuses on the total synthesis of these complex molecules. However, investigations into the formation of certain compounds, such as the β-carboline alkaloid flazin, offer insights into the potential chemical logic of furan ring construction in this context.

The Case of Flazin: A Furan-Containing β-Carboline Indole Alkaloid

Flazin, identified as 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid, is a naturally occurring indole alkaloid that possesses a distinct furan moiety.[2][3] It is found in a variety of processed foods and is formed from the reaction of L-tryptophan with carbohydrates, particularly 3-deoxyglucosone, under acidic conditions and with heating.[2][3] While this formation is often associated with the Maillard reaction in food chemistry, the proposed mechanism provides a valuable model for understanding how a furan ring can be appended to an indole alkaloid scaffold.

Proposed Non-Enzymatic Formation Pathway of Flazin

The formation of flazin is proposed to proceed through a series of chemical transformations rather than a defined enzymatic cascade. The key steps are outlined below[2][3]:

-

Pictet-Spengler-like Reaction: L-tryptophan reacts with 3-deoxyglucosone, a dicarbonyl compound derived from carbohydrate degradation. This initial reaction leads to the formation of a 3,4-dihydro-β-carboline-3-carboxylic acid intermediate.

-

Oxidation and Aromatization: The dihydro-β-carboline ring undergoes oxidation to form the aromatic β-carboline core.

-

Furan Ring Formation: Subsequent dehydration and cyclization of the carbohydrate-derived side chain lead to the formation of the furan ring.

This proposed pathway highlights a plausible chemical route for the generation of the furan moiety from a carbohydrate precursor.

Biosynthetic Considerations for Other Furan-Containing Indole Alkaloids

While a definitive enzymatic pathway for a furan-containing indole alkaloid remains to be fully characterized, the study of complex indole alkaloids from the Kopsia genus, such as fruticosine, offers avenues for future research. These alkaloids possess intricate caged structures that, in some cases, include oxygen heterocycles. Although the literature is dominated by their chemical synthesis, hypothetical biosynthetic pathways suggest that oxidative cyclization of terpene-derived precursors could lead to furan or related oxygen-containing rings.[4][5][6][7]

The elucidation of such pathways will likely depend on the identification and characterization of novel oxygenases and cyclases from Kopsia species and other producing organisms.

Experimental Protocols

The study of alkaloid biosynthesis involves a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments relevant to exploring the biosynthesis of furan-containing indole alkaloids.

Alkaloid Extraction and Isolation from Plant Material

This protocol provides a general method for the extraction and isolation of alkaloids from plant sources, such as Kopsia species.[8]

4.1.1. Materials and Reagents

-

Dried and powdered plant material (e.g., leaves, bark)

-

Hexane or petroleum ether (for defatting)

-

Methanol or ethanol (for extraction)

-

Dichloromethane or chloroform

-

Dilute ammonia solution (e.g., 10%)

-

Dilute hydrochloric acid or tartaric acid (e.g., 5%)

-

Sodium sulfate (anhydrous)

-

Silica gel or alumina for column chromatography

-

Thin-layer chromatography (TLC) plates

-

Dragendorff's reagent

-

Rotary evaporator

-

Soxhlet apparatus or percolator

4.1.2. Procedure

-

Defatting: Extract the powdered plant material with hexane or petroleum ether in a Soxhlet apparatus to remove lipids and other nonpolar compounds.

-

Alkaloid Extraction:

-

Moisten the defatted plant material with a dilute ammonia solution to liberate the free alkaloids.

-

Extract the basified material with a chlorinated solvent like dichloromethane or chloroform using a Soxhlet apparatus or percolation.

-

-

Acid-Base Partitioning:

-

Concentrate the organic extract under reduced pressure.

-

Partition the residue between a dilute acid (e.g., 5% HCl) and an immiscible organic solvent. The alkaloids will be protonated and move into the aqueous layer.

-

Separate the aqueous layer and basify it with a dilute ammonia solution to precipitate the free alkaloids.

-

Extract the liberated alkaloids with an organic solvent (e.g., chloroform).

-

Dry the organic extract over anhydrous sodium sulfate and concentrate it to obtain the crude alkaloid extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel or alumina.

-

Elute with a gradient of solvents of increasing polarity.

-

Monitor the fractions by TLC, visualizing the spots with UV light and/or Dragendorff's reagent.

-

Combine fractions containing the desired alkaloid(s) and concentrate them.

-

Further purification can be achieved by preparative TLC or HPLC.

-

In Vitro Enzyme Assays

To identify and characterize enzymes involved in a biosynthetic pathway, in vitro assays are essential. The following is a general protocol that can be adapted for various enzyme classes, such as oxygenases or transferases.

4.2.1. Materials and Reagents

-

Enzyme source (e.g., crude protein extract from the producing organism, or purified recombinant enzyme)

-

Substrate (the putative precursor in the biosynthetic pathway)

-

Cofactors (e.g., NADPH, FAD, S-adenosylmethionine, depending on the enzyme class)

-

Buffer solution at the optimal pH for the enzyme

-

Quenching solution (e.g., ice-cold methanol or ethyl acetate)

-

HPLC or LC-MS for product analysis

4.2.2. Procedure

-

Reaction Setup: In a microcentrifuge tube, combine the buffer, substrate, and any necessary cofactors.

-

Enzyme Addition: Initiate the reaction by adding the enzyme source.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

-

Quenching: Stop the reaction by adding a quenching solution.

-

Extraction: Extract the product from the reaction mixture using an appropriate organic solvent.

-

Analysis: Analyze the extracted product by HPLC or LC-MS to confirm its identity and quantify its formation.

Data Presentation

Quantitative data from biosynthetic studies, such as enzyme kinetics and product yields, are best presented in tabular format for clear comparison.

Table 1: Hypothetical Kinetic Parameters of a Putative Furan Synthase

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Precursor A | 50 | 0.1 | 2000 |

| Precursor B | 200 | 0.05 | 250 |

Visualizations of Pathways and Workflows

Diagrams are crucial for illustrating complex biosynthetic pathways and experimental workflows. The following are examples created using the DOT language for Graphviz.

Proposed Formation Pathway of Flazin

Caption: Proposed non-enzymatic formation of flazin.

General Experimental Workflow for Biosynthetic Gene Discovery

Caption: Workflow for identifying biosynthetic genes.

Conclusion

The biosynthesis of indole alkaloids featuring a furan moiety is a promising yet underexplored field. While the non-enzymatic formation of flazin provides a chemical precedent, the identification of the enzymatic machinery responsible for constructing such structures in other natural products remains a key research objective. The experimental approaches outlined in this guide provide a framework for future investigations aimed at unraveling these novel biosynthetic pathways, which could ultimately pave the way for the biotechnological production of new and valuable bioactive compounds.

References

- 1. youtube.com [youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Formation, Identification, and Occurrence of the Furan-Containing β-Carboline Flazin Derived from l-Tryptophan and Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total synthesis of kopsine, fruticosine, and structurally related polycyclic caged Kopsia indole alkaloids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Alkaloids of Kopsia species. Part II. The constitution of fruticosine and fruticosamine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

Fragment-Based Drug Discovery Leveraging the Furan-Indole Core: A Technical Guide

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery. Unlike traditional high-throughput screening (HTS) which tests large libraries of complex, drug-like molecules, FBDD begins with the identification of low-molecular-weight fragments (typically < 300 Da) that bind to a biological target with low affinity. These initial "hits" are then optimized and grown into more potent, lead-like compounds through medicinal chemistry efforts guided by structural biology techniques like X-ray crystallography and NMR spectroscopy. The smaller size and lower complexity of fragments allow for a more thorough exploration of chemical space and can lead to leads with superior physicochemical properties.

This technical guide focuses on the application of FBDD principles to a particularly promising heterocyclic scaffold: the furan-indole core. This fused bicyclic system offers a unique three-dimensional structure and a rich electronic profile, making it an attractive starting point for the development of novel therapeutics.

The Furan-Indole Core: A Privileged Scaffold

The furan-indole core, a fusion of a furan and an indole ring, represents a "privileged scaffold" in medicinal chemistry. Both furan and indole moieties are prevalent in a wide array of biologically active natural products and synthetic compounds, exhibiting diverse pharmacological activities including anticancer, antimicrobial, and antiviral properties. The combination of the electron-rich furan ring with the versatile indole nucleus creates a unique chemical entity with the potential for multi-target engagement and favorable drug-like properties.

This guide will primarily focus on the furo[3,2-b]indole isomer, for which a significant body of research exists, particularly in the context of anticancer agent development.

Biological Activities and Structure-Activity Relationships of Furo[3,2-b]indole Derivatives

Research into the biological activities of furo[3,2-b]indole derivatives has revealed their potential as potent anticancer agents. The primary mechanism of action for some of these compounds is the inhibition of DNA topoisomerases I and II, crucial enzymes involved in DNA replication and repair.

Anticancer Activity

A series of 2,4-disubstituted furo[3,2-b]indole derivatives have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Notably, significant inhibitory activity has been observed against the A498 renal cancer cell line. The structure-activity relationship (SAR) for these compounds highlights the importance of specific substitutions on the furo[3,2-b]indole core for cytotoxic potency.

Table 1: Anticancer Activity of 2,4-Disubstituted Furo[3,2-b]indole Derivatives against A498 Renal Cancer Cells

| Compound ID | R1 | R2 | IC50 (µM) |

| 1a | -CH2OH | -H | >50 |

| 1b | -CHO | -H | 15.2 |

| 1c | -CO2Me | -H | 25.7 |

| 2a | -CH2OH | 4-methoxybenzyl | 10.5 |

| 2b | -CH2OH | 4-chlorobenzyl | 9.8 |

| 2c | -CH2OH | 4-methylbenzyl | 11.2 |

| 10a | -CH2OH | (5-(hydroxymethyl)furan-2-yl)methyl | 0.8 |

The SAR data reveals that a hydroxymethyl group at the R1 position is crucial for activity, with its conversion to an aldehyde or methyl ester leading to a decrease in potency. Furthermore, the nature of the substituent at the R2 position significantly influences cytotoxicity, with aromatic benzyl groups enhancing activity. The most potent compound in this series, 10a , features a substituted furfuryl group at the R2 position, indicating that this larger heteroaromatic moiety is highly favorable for anticancer activity.

dot

Caption: SAR of 2,4-disubstituted furo[3,2-b]indoles.

Potential Antimicrobial and Antiviral Activities

While the primary focus of published research on the furo[3,2-b]indole core has been on its anticancer properties, the individual furan and indole scaffolds are known to be present in numerous antimicrobial and antiviral agents. This suggests that the furan-indole core could serve as a valuable template for the development of novel anti-infective drugs. Further screening of furan-indole fragment libraries against bacterial and viral targets is a promising avenue for future research.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the furo[3,2-b]indole core and for key biological assays used to evaluate the activity of its derivatives.

Synthesis of 2,4-Disubstituted Furo[3,2-b]indole Derivatives

A general synthetic route to 2,4-disubstituted furo[3,2-b]indoles is outlined below. This multi-step synthesis begins with commercially available starting materials and allows for the introduction of diversity at the R1 and R2 positions.

dot

Caption: Synthetic workflow for the furo[3,2-b]indole core.

Detailed Protocol: A detailed, step-by-step synthetic protocol is beyond the scope of this guide; however, specific procedures can be found in the supporting information of relevant primary literature. The general approach involves the construction of the furan ring onto a pre-functionalized indole scaffold.

NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's 60 human tumor cell line screen (NCI-60) is a widely used platform for identifying and characterizing novel anticancer agents.

Protocol:

-

Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

-

Incubation: The microtiter plates are incubated at 37°C, 5% CO2, 95% air, and 100% relative humidity for 24 hours prior to the addition of experimental compounds.

-

Compound Addition: Experimental compounds are solubilized in dimethyl sulfoxide (DMSO) and diluted with a complete medium. Aliquots of the diluted compounds are added to the microtiter plates.

-

Incubation with Compound: The plates are incubated for an additional 48 hours.

-

Cell Viability Assay: After the incubation period, the assay is terminated, and cell viability is determined using a sulforhodamine B (SRB) protein assay.

-

Data Analysis: The optical density of the SRB-stained cells is measured, and the percentage of cell growth is calculated relative to untreated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined.

DNA Topoisomerase I and II Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of DNA topoisomerases I and II.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (for topoisomerase I) or catenated kinetoplast DNA (for topoisomerase II), the respective topoisomerase enzyme, and the test compound at various concentrations in an appropriate reaction buffer.

-

Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase activity is determined by the reduction in the amount of relaxed or decatenated DNA compared to the control.

dot

A Technical Guide to Potential Natural Product Analogs of 5-(furan-2-yl)-1H-indole for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of distinct pharmacophores into hybrid molecules is a compelling strategy in modern drug discovery, often leading to novel therapeutic agents with enhanced potency and unique mechanisms of action. The 5-(furan-2-yl)-1H-indole scaffold represents a fascinating convergence of two privileged heterocyclic systems: the indole nucleus, a cornerstone of numerous natural products and pharmaceuticals with a wide array of biological activities, and the furan ring, a versatile component of many bioactive compounds. This technical guide explores the landscape of potential natural product analogs of this compound, providing an in-depth analysis of their structural diversity, biological activities, and the experimental methodologies crucial for their study. We delve into the signaling pathways potentially modulated by these hybrid structures and present detailed experimental protocols and quantitative data to facilitate further research and development in this promising area.

Natural Product Analogs: An Emerging Landscape

While direct natural product analogs of this compound are not abundantly documented, the co-occurrence of indole and furan (or its derivatives) in complex natural products provides a strong rationale for investigating this scaffold. Nature has produced a vast number of indole alkaloids and furan-containing secondary metabolites, some of which exhibit intriguing structural similarities to the target compound.

A noteworthy example is an indole-diterpenoid derivative isolated from the fungus Penicillium oxalicum , which was obtained from the mantis shrimp, Oratosquilla oratoria.[1] This compound, designated as Compound 249 , is the first reported indole-diterpenoid to feature a 4-hydroxy-5,5-dimethyldihydrofuran-3-one side-chain .[1] This discovery underscores the existence of natural products containing both indole and furan-related moieties, paving the way for the exploration of their therapeutic potential.

Quantitative Bioactivity Data

The development of synthetic analogs has provided initial insights into the potential bioactivity of furan-indole hybrids. A study focused on the synthesis and biological evaluation of molecules containing both a furan skeleton and an N-heterocycle yielded a compound with a furan-indole linkage, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate . This synthetic analog demonstrated notable biological activity, as summarized in the table below.

| Compound Name | Bioactivity Assay | Result |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Cytotoxicity against HeLa cell line (IC50) | 62.37 µg/mL |

| Antibacterial activity against photogenic bacteria (MIC) | 250 µg/mL |

Table 1: Bioactivity data for a synthetic furan-indole hybrid.

Potential Signaling Pathways

The biological activities of furan and indole-containing natural products suggest that their hybrid analogs could modulate key cellular signaling pathways implicated in various diseases. A particularly relevant pathway is the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway , which is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a hallmark of many cancers.

Several natural products containing a furan moiety are known to be potent inhibitors of this pathway. For instance, Wortmannin , a fungal metabolite, is a well-characterized and potent inhibitor of PI3K.[3] Given the structural similarities, it is plausible that furan-indole hybrids could also exert their effects through the modulation of the PI3K/AKT/mTOR pathway.

Below is a diagram illustrating the key components of the PI3K/AKT/mTOR signaling pathway.

Caption: The PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by furan-indole analogs.

Experimental Protocols

Isolation of Indole Alkaloids from Fungal Cultures

This protocol provides a general framework for the isolation of indole alkaloids, such as Compound 249, from fungal cultures.

Workflow for Fungal Metabolite Isolation

Caption: General workflow for the isolation and characterization of fungal natural products.

Methodology:

-

Culturing: Grow the fungal strain (e.g., Penicillium oxalicum) in a suitable liquid or solid medium to promote the production of secondary metabolites.

-

Extraction: After an appropriate incubation period, extract the fungal biomass and/or the culture broth with an organic solvent such as ethyl acetate or methanol to obtain a crude extract.

-

Partitioning: Perform liquid-liquid partitioning of the crude extract using immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: Subject the fractions obtained from partitioning to a series of chromatographic separations. This may include:

-

Column Chromatography: Use silica gel or other stationary phases with a gradient of solvents of increasing polarity to achieve initial separation.

-

High-Performance Liquid Chromatography (HPLC): Employ preparative or semi-preparative HPLC for the final purification of individual compounds.

-

-

Structure Elucidation: Determine the chemical structure of the isolated pure compounds using a combination of spectroscopic techniques.

Spectroscopic Characterization

Accurate structural elucidation is paramount in natural product research. The following spectroscopic methods are essential for characterizing furan-indole analogs.

Spectroscopic Data for 3-(Benzofuran-2-yl)-1H-indol-5-ol (A Synthetic Analog)

This table presents the spectroscopic data for a synthetic analog, 3-(benzofuran-2-yl)-1H-indol-5-ol, which serves as a valuable reference for the characterization of similar furan-indole scaffolds.

| Spectroscopic Technique | Key Data |

| ¹H NMR (300 MHz, acetone-d₆) | δ 10.55 (br s, 1H), 7.94 (s, 1H), 7.88 (d, J = 3.0 Hz, 1H), 7.62-7.53 (m, 1H), 7.52-7.50 (m, 2H), 7.38 (d, J = 8.7 Hz, 1H), 7.25-7.21 (m, 2H), 6.95 (d, J = 1.0 Hz, 1H), 6.86 (dd, J = 2.4, 8.7 Hz, 1H) |

| ¹³C NMR (75 MHz, acetone-d₆) | δ 154.6, 154.3, 152.8, 132.3, 130.7, 126.0, 125.1, 123.4, 123.3, 120.5, 113.1, 110.8, 107.2, 104.7, 98.6 |

| Infrared (IR) (neat) | 3364, 3295, 1629 cm⁻¹ |

| High-Resolution Mass Spectrometry (HRMS) (TOF ES+) | m/z calcd for C₁₆H₁₁NO₂ (M+) 249.0790, found 249.0783 |

Table 2: Spectroscopic data for the synthetic analog 3-(Benzofuran-2-yl)-1H-indol-5-ol.

General Protocol for NMR and MS Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

-

Analyze the spectra to determine the connectivity of atoms and the overall structure of the molecule.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) using electrospray ionization (ESI) or another appropriate ionization technique.

-

Determine the accurate mass of the molecular ion to deduce the elemental composition.

-

Analyze the fragmentation pattern to obtain further structural information.

-

Conclusion

The exploration of natural product analogs of this compound presents a promising frontier in the quest for novel therapeutic agents. The discovery of indole-diterpenoids with furan-like side chains in nature validates the pursuit of this unique chemical space. The preliminary bioactivity data from synthetic analogs, coupled with the potential for these compounds to modulate critical signaling pathways such as the PI3K/AKT/mTOR cascade, highlights their therapeutic potential. This technical guide provides a foundational resource for researchers, offering insights into the existing landscape, key experimental methodologies, and potential biological targets. Further investigation into the isolation, synthesis, and biological evaluation of these hybrid molecules is warranted and holds the potential to unlock new avenues for the development of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(furan-2-yl)-1H-indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 5-(furan-2-yl)-1H-indole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and its functionalization with a furan moiety can modulate its pharmacological properties. The following sections detail two primary synthetic strategies: a modern, high-yield palladium-catalyzed Suzuki-Miyaura coupling and the classic Fischer indole synthesis.

Synthetic Strategies Overview

Two principal synthetic routes for the preparation of this compound are outlined below. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This contemporary cross-coupling reaction offers a highly efficient and versatile method for the synthesis of this compound. The reaction involves the palladium-catalyzed coupling of a halogenated indole derivative (e.g., 5-bromo-1H-indole or 5-iodo-1H-indole) with a furan-2-boronic acid derivative. This method is characterized by its high yields and tolerance to a wide range of functional groups.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system.[1][2][3][4][5] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone derived from a substituted phenylhydrazine and a suitable carbonyl compound. For the synthesis of this compound, this would typically involve the reaction of (4-(furan-2-yl)phenyl)hydrazine with a suitable aldehyde or ketone.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the key quantitative data for the described synthetic protocols, allowing for a direct comparison of their efficiency.

| Parameter | Suzuki-Miyaura Coupling | Fischer Indole Synthesis |

| Starting Materials | 5-Bromo-1H-indole, 2-Furylboronic acid | (4-(furan-2-yl)phenyl)hydrazine, Acetaldehyde derivative |

| Catalyst | Palladium-based (e.g., XPhos Pd G2) | Acid (e.g., Polyphosphoric acid, ZnCl₂) |

| Typical Yield | 87-88%[6] | Variable, typically moderate to good |

| Reaction Temperature | 40 °C[6] | Elevated temperatures (often >100 °C) |

| Reaction Time | 2 hours[6] | 1-4 hours |

| Key Advantages | High yield, mild conditions, functional group tolerance | Readily available starting materials, well-established |

| Key Disadvantages | Cost of palladium catalyst and ligands | Harsh acidic conditions, potential for side reactions |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is adapted from a reported high-yield synthesis.[6]

Materials:

-

5-Bromo-1H-indole

-

2-(Tributylstannyl)furan or 2-Furylboronic acid

-

Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) (XPhos Pd G2)

-

Potassium phosphate (K₃PO₄)

-

Tetrahydrofuran (THF), anhydrous

-

Water, degassed

-

Hexane

-

n-Butyllithium (if starting from 2-bromofuran to generate the boronic acid in situ)

-

Triisopropyl borate (if starting from 2-bromofuran)

Equipment:

-

Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

-

Magnetic stirrer with heating capabilities

-

Syringes and needles for transfer of reagents

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-1H-indole (1.0 equiv), 2-furylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

-

Addition of Catalyst and Solvent: To the flask, add the palladium catalyst, XPhos Pd G2 (0.02 equiv). Evacuate and backfill the flask with the inert gas three times. Add anhydrous, degassed tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M with respect to the 5-bromo-1H-indole.

-

Reaction: Stir the reaction mixture at 40 °C for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound. A reported yield for a similar synthesis is 88%.[6]

Protocol 2: General Procedure for Fischer Indole Synthesis

This protocol provides a general framework for the Fischer indole synthesis of this compound. Optimization of the acid catalyst and reaction conditions may be necessary.

Materials:

-

(4-(furan-2-yl)phenyl)hydrazine hydrochloride

-

An appropriate carbonyl compound (e.g., pyruvic acid or an aldehyde equivalent)

-

Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or glacial acetic acid)

-

Solvent (e.g., toluene, ethanol, or glacial acetic acid)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware for workup and purification

Procedure:

-

Formation of the Phenylhydrazone (can be done in situ): In a round-bottom flask, dissolve (4-(furan-2-yl)phenyl)hydrazine hydrochloride (1.0 equiv) in a suitable solvent such as ethanol or acetic acid. Add the carbonyl compound (1.0-1.2 equiv). If starting with the hydrochloride salt, a base such as sodium acetate may be added to liberate the free hydrazine. Stir the mixture at room temperature or with gentle heating for 1-2 hours to form the phenylhydrazone.

-

Indolization (Cyclization): Add the acid catalyst to the reaction mixture. For example, polyphosphoric acid can be used as both the solvent and the catalyst. Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the chosen catalyst and solvent. Maintain the reaction at this temperature for 1-4 hours, monitoring by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it onto ice-water. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield this compound.

Visualizations

Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Fischer Indole Synthesis Signaling Pathway

Caption: Key mechanistic steps of the Fischer indole synthesis.

References

Application Notes and Protocols for the Investigation of 5-(Furan-2-yl)-1H-indole in Organic Light-Emitting Diodes (OLEDs)

Disclaimer: To date, a thorough review of scientific literature and patent databases has revealed no specific studies detailing the application of 5-(furan-2-yl)-1H-indole in Organic Light-Emitting Diodes (OLEDs). The following application notes and protocols are therefore provided as a general guide for researchers and scientists interested in exploring the potential of this and similar furan-indole derivatives in OLED technology. The methodologies and data presented are based on established practices for the evaluation of novel organic semiconductor materials.

Introduction

The unique electronic and photophysical properties of heterocyclic compounds make them promising candidates for application in OLEDs. The indole moiety is known for its excellent hole-transporting capabilities and has been incorporated into various materials for OLEDs.[1][2][3] Similarly, furan derivatives have been investigated as components of emitters and charge-transport materials, often contributing to high fluorescence quantum yields and good thermal stability.[4][5] The combination of a furan and an indole moiety in this compound suggests its potential as a multifunctional material in OLEDs, possibly serving as an emitter, a host material, or a hole-transporting layer. These notes provide a framework for the synthesis, characterization, and evaluation of this compound in an OLED device.

Potential Applications and Rationale

Given the chemical structure of this compound, it could be investigated for the following roles within an OLED device:

-

Emitting Material: The conjugated π-system extending over both the furan and indole rings may lead to efficient electroluminescence. The emission color would be dependent on the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

-

Hole-Transporting Material (HTM): The electron-rich nature of the indole ring suggests that this molecule could facilitate the transport of holes from the anode to the emissive layer. Its performance would be benchmarked against standard HTMs like NPB (N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine).[1]

-

Host Material: For phosphorescent OLEDs (PhOLEDs), a host material with a high triplet energy is required. The triplet energy of this compound would need to be determined to assess its suitability as a host for various phosphorescent dopants.

Data Presentation: Performance of Related Furan and Indole Derivatives in OLEDs

To provide a context for the potential performance of this compound, the following tables summarize the reported data for some furan- and indole-based materials in OLEDs.

Table 1: Performance of a Furan-Cored Aggregation-Induced Emission (AIE) Luminogen in a Non-doped OLED [4]

| Material | Role | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (%) |

| TPE-F | Emitter | 24,298 | 9.98 | 3.67 |

TPE-F: Tetraphenylethylene-furan[4]

Table 2: Performance of Indole-Based Hole Transport Materials in Green Phosphorescent OLEDs [1]

| Material | Role | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) |

| FIPN-p-PCz | HTM | 53.7 | 17.3 |

| NPB (reference) | HTM | ~27 | ~8.5 |

FIPN-p-PCz: A fluorene/indole-based hole transport material.[1]

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of this compound and its subsequent incorporation into a multilayer OLED device for characterization.

4.1. Protocol for the Synthesis of this compound (Illustrative)

A potential synthetic route could involve a Suzuki or Stille coupling reaction between a 5-halo-1H-indole (e.g., 5-bromo-1H-indole) and a furan-2-boronic acid or a 2-stannylfuran.

Materials:

-

5-bromo-1H-indole

-

Furan-2-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, dissolve 5-bromo-1H-indole (1 equivalent), furan-2-boronic acid (1.2 equivalents), and the base (2 equivalents) in the solvent system.

-

De-gas the mixture by bubbling with an inert gas for 20-30 minutes.

-

Add the palladium catalyst (0.05 equivalents) to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

4.2. Protocol for OLED Device Fabrication (Thermal Evaporation)

This protocol describes the fabrication of a standard multi-layer OLED device. The layer thicknesses are indicative and should be optimized for the specific material.

Device Structure: ITO / HTL / EML / ETL / EIL / Cathode

Materials and Equipment:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Hole-Transporting Layer (HTL) material (e.g., NPB or the novel compound)

-

Emissive Layer (EML) material (e.g., Alq₃ or the novel compound)

-

Electron-Transporting Layer (ETL) material (e.g., Alq₃ or TPBi)

-

Electron-Injecting Layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Aluminum)

-

High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

-

Substrate cleaning solutions (e.g., Hellmanex, deionized water, isopropanol, acetone)

-

Ultrasonic bath

-

UV-Ozone cleaner

Procedure:

-

Substrate Cleaning:

-

Clean the ITO substrates sequentially in an ultrasonic bath with Hellmanex solution, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

-

Deposit the organic layers sequentially by thermal evaporation at a rate of 1-2 Å/s. A typical device structure could be:

-

HTL: NPB (40 nm)

-

EML: this compound (20 nm)

-

ETL: Alq₃ (30 nm)

-

-

-

Cathode Deposition:

-

Deposit the EIL, LiF (1 nm), at a rate of 0.1-0.2 Å/s.

-

Deposit the metal cathode, Al (100 nm), at a rate of 5-10 Å/s.

-

-

Encapsulation:

-

Transfer the fabricated devices to a nitrogen-filled glovebox.

-

Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from atmospheric moisture and oxygen.

-

4.3. Protocol for Device Characterization

-

Current-Voltage-Luminance (J-V-L) Characteristics:

-

Measure the J-V-L characteristics using a source meter and a photometer. .

-

-

Electroluminescence (EL) Spectrum:

-

Record the EL spectrum at a constant voltage using a spectroradiometer.

-

-

Efficiency Calculation:

-

Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the J-V-L data.

-

Visualizations

Caption: Illustrative workflow for the synthesis and characterization of this compound.

Caption: A typical multilayer OLED device structure for testing a novel organic semiconductor.

References

- 1. Highly efficient fluorene/indole-based hole transport materials for green PhOLEDs [research.chalmers.se]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Furan Is Superior to Thiophene: A Furan‐Cored AIEgen with Remarkable Chromism and OLED Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 5-(furan-2-yl)-1H-indole as a Potential Kinase Inhibitor in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction